molecular formula C22H21FN4O3S2 B2482013 N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-24-6

N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2482013
CAS No.: 941961-24-6
M. Wt: 472.55
InChI Key: NYVWAELCELLEHJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a thioether linkage and multiple aromatic substituents. Its structure includes:

  • A thiazole ring substituted with a 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group.
  • A thioacetamide bridge connecting the thiazole moiety to a 4-acetamidophenyl group. This compound is hypothesized to exhibit biological activity due to its structural resemblance to known enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c1-13-3-4-17(9-19(13)23)26-20(29)10-18-11-31-22(27-18)32-12-21(30)25-16-7-5-15(6-8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWAELCELLEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 953984-75-3, is a complex organic compound with potential biological activities. This article explores its molecular structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Molecular Structure and Properties

The molecular formula of the compound is C22H21FN4O3S2C_{22}H_{21}FN_{4}O_{3}S_{2}, with a molecular weight of 472.6 g/mol. The structure includes a thiazole ring, an acetamide group, and a fluorinated aromatic moiety, which may contribute to its biological activity.

PropertyValue
CAS Number953984-75-3
Molecular FormulaC22H21FN4O3S2
Molecular Weight472.6 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this structure. For instance, derivatives exhibiting similar thiazole frameworks have shown promising results in inhibiting tumor cell growth. A notable study demonstrated that certain thiazole-containing compounds displayed significant cytotoxicity against various cancer cell lines, including HepG2 cells, with IC50 values indicating effective inhibition at low concentrations .

In one case study involving thiazole derivatives, the compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly promote apoptotic pathways, leading to increased cancer cell death .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, compounds with similar structural motifs have been evaluated for their ability to inhibit urease and other enzymes involved in metabolic processes.

A study reported that thiazole-based acetamides exhibited strong urease inhibition, outperforming standard inhibitors used in clinical settings . The mechanism of action appears to involve hydrogen bonding interactions between the compound and the enzyme's active site.

Case Studies

  • Anticancer Efficacy :
    • Objective : Evaluate anticancer activity against HepG2 cells.
    • Findings : Compounds showed IC50 values as low as 1.30 μM, indicating potent inhibitory effects compared to control agents like SAHA (IC50 = 17.25 μM).
    • Mechanism : Induction of apoptosis and G2/M phase arrest contributed to antitumor activity .
  • Urease Inhibition :
    • Objective : Assess urease inhibition potential.
    • Findings : The tested thiazole derivatives demonstrated superior activity compared to standard urease inhibitors.
    • Mechanism : Binding interactions at the non-metallic active site were crucial for inhibition efficacy .

Scientific Research Applications

  • Antimicrobial Activity :
    Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been shown to possess activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .
  • Anticancer Activity :
    The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines, including breast adenocarcinoma (MCF7), demonstrated that certain derivatives exhibit cytotoxic effects. The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . Molecular docking studies further support these findings by illustrating the binding affinity of the compound to specific cancer-related targets .

Case Studies

  • Synthesis and Evaluation :
    A study focused on synthesizing thiazole derivatives similar to this compound reported promising results in terms of biological activity. The synthesized compounds were characterized using spectroscopic methods, and their antimicrobial and anticancer activities were assessed through various assays, confirming their potential as effective therapeutic agents .
  • Molecular Docking Studies :
    Research employing molecular docking simulations has provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit key enzymes involved in tumor growth, thereby supporting its development as a novel anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethodologyResults
AntimicrobialGram-positive bacteriaTurbidimetric methodSignificant inhibitory activity
AntimicrobialGram-negative bacteriaTurbidimetric methodModerate inhibitory activity
AntifungalFungal speciesZone of inhibition assayEffective against selected strains
AnticancerMCF7 (breast cancer cells)Sulforhodamine B assayInduced apoptosis at IC50 values
Molecular DockingVarious protein targetsSchrodinger softwareHigh binding affinity observed

Chemical Reactions Analysis

Thioether Oxidation

The thioether bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ in acetic acid:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfone derivativeEnhanced solubility and bioactivity

Amide Bond Reactivity

  • Reductive cleavage : LiAlH₄ reduces the amide to amine, forming N-(4-aminophenyl) derivatives .

  • Schiff base formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to form imine linkages .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and heterocycle synthesis:

ReagentConditionsProductBiological Relevance
α-HaloketonesNa₂CO₃, ethanolImidazo[2,1-b]thiadiazole derivativesAnticonvulsant and anticancer leads
Maleic anhydrideGlacial acetic acidPyrrole-2,5-dione hybridsCytotoxicity against U251 glioblastoma
  • Mechanism : Cyclization proceeds via intramolecular nucleophilic attack by the thiazole nitrogen on adjacent carbonyl groups, followed by dehydration .

Electrophilic Aromatic Substitution

The 3-fluoro-4-methylphenyl group undergoes electrophilic substitution:

ReactionReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄Para to fluorineNitro derivatives (precursors for amines)
HalogenationCl₂/FeCl₃Ortho to methylChlorinated analogs

Oxidation of the Thiazole Ring

The thiazole moiety oxidizes under strong conditions:

Oxidizing AgentConditionsProductStability
KMnO₄H₂SO₄, heatThiazole-4-carboxylic acidReduced bioactivity

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic rings:

Reaction TypeCatalystSubstituent IntroducedYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids65–78%
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary amines70–85%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Degradation Product
220–25035CO₂ and NH₃ release
300–35050Thiazole ring breakdown

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide ()
  • Key Difference : The target compound has a 3-fluoro-4-methylphenyl group, while this analog features a 4-fluorophenyl substituent.
  • Impact: The additional methyl group in the target compound may enhance lipophilicity and membrane permeability compared to the mono-fluoro analog. Methyl groups are known to improve metabolic stability in drug design .
N-(4-Phenyl-2-thiazolyl)acetamide ()
  • Key Difference : Lacks the thioether linkage and complex aryl substitutions.
  • Impact : The absence of the thioacetamide bridge and fluorinated aryl group likely reduces binding affinity to targets like acetylcholinesterase or kinase enzymes .

Core Heterocycle Modifications

Quinazolinone-Thioacetamide Hybrids ()
  • Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
  • Key Difference: Replaces the thiazole ring with a quinazolinone core.
  • Impact: Quinazolinones are associated with anticancer and antimicrobial activities, but the rigid planar structure may reduce solubility compared to thiazole-based analogs .
Thiadiazole-Benzodioxole Derivatives ()
  • Example : 2-Chloro-N-(4-trifluoromethylphenyl)acetamide.
  • Key Difference : Uses a thiadiazole ring instead of thiazole.

Thioether vs. Ether Linkages

N-((4-Acetamidophenyl)sulfonyl)-2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide ()
  • Key Difference : Contains a sulfonamide group instead of a thioether.
  • Impact : Sulfonamides generally exhibit stronger hydrogen-bonding capabilities but may increase toxicity risks compared to thioethers .

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Notable Activity Reference
Target Compound Thiazole 3-Fluoro-4-methylphenyl N/A Hypothesized antimicrobial
N-(4-Fluorophenyl)-thioacetamide analog Thiazole 4-Fluorophenyl N/A Unknown
Quinazolinone-thioacetamide (Compound 5, E6) Quinazolinone 4-Sulfamoylphenyl 269.0 Antimicrobial
N-(4-Trifluoromethylphenyl)acetamide (E9) Thiadiazole 4-Trifluoromethylphenyl N/A Acetylcholinesterase inhibition

NMR and Spectroscopic Comparisons

  • highlights that substituents in regions analogous to the target compound’s 3-fluoro-4-methylphenyl group (e.g., positions 29–36 in related structures) cause distinct chemical shift changes in NMR.

Q & A

Q. What are the key synthetic pathways for N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of a thiazole core. A common approach includes:

Condensation : Reacting 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole-acetamide intermediate .

Functionalization : Introducing the 3-fluoro-4-methylphenyl moiety via coupling reactions, such as amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Thioether linkage : Incorporating the thioacetamide group using a nucleophilic substitution reaction between a thiol-containing intermediate and a chloroacetamide derivative .

Critical parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux for cyclization), and catalyst selection (AlCl₃ for electrophilic substitution) .

Q. What analytical techniques are used to characterize this compound, and how are discrepancies resolved?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
  • HPLC : Purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .

Q. Resolving discrepancies :

  • Isotopic patterns in MS help distinguish impurities (e.g., chlorine isotopes).
  • Cross-validation with elemental analysis ensures stoichiometric ratios (C, H, N, S) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for amide coupling .
  • Catalyst tuning : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
  • Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .

Example : In a thiazole synthesis, replacing dichloromethane with DMF increased yield from 65% to 82% due to improved solubility .

Q. How should researchers address contradictory biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Structural analogs : Subtle modifications (e.g., fluoro vs. chloro substituents) alter binding affinity .

Q. Methodological solution :

  • Use standardized assays (e.g., NIH/NCBI-recommended protocols).
  • Perform comparative studies with structural analogs (Table 1) .

Q. Table 1. Biological Activity of Structural Analogs

CompoundCore StructureActivity (IC₅₀, μM)Key Feature
Target CompoundThiazole-thioacetamide1.2 (Anticancer)3-Fluoro-4-methylphenyl group
Thienopyrimidine Derivative AThienopyrimidine5.8 (Antiviral)Simpler heterocyclic core
Oxadiazole Compound BOxadiazole3.4 (Antifungal)Lacks thioether linkage

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonds with the acetamide group and hydrophobic contacts with the thiazole ring .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation studies : HPLC monitoring reveals:
    • Acidic conditions : Hydrolysis of the thioether bond (t₁/₂ = 48 hrs at pH 2).
    • Light exposure : Photooxidation of the fluoroaryl group (15% degradation after 72 hrs) .
      Recommendation : Store in amber vials at -20°C under inert gas (N₂).

Q. What strategies validate target engagement in cellular assays?

  • Pull-down assays : Use biotinylated analogs to isolate protein targets from lysates .
  • SAR studies : Test derivatives lacking the thioacetamide group; loss of activity confirms its role in target binding .

Q. How are metabolic pathways of the compound elucidated?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include:
    • Oxidation : Hydroxylation of the methyl group on the 4-methylphenyl ring.
    • Glucuronidation : Conjugation of the acetamide moiety .

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